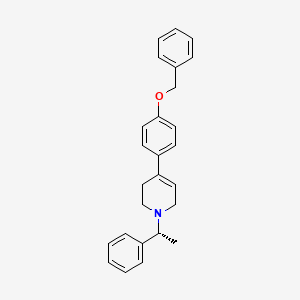

(R)-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine

Descripción general

Descripción

(R)-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine (R-4-BPT) is a structural analog of the neurotransmitter dopamine and is used in a variety of scientific research applications. It is a chemical compound that has been studied in both in vitro and in vivo models, and it is used as a tool to study the effects of dopamine on various biochemical and physiological processes.

Método De Síntesis Detallado

Design of the Synthesis Pathway

The synthesis pathway for (R)-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine involves the use of a chiral auxiliary to obtain the desired stereochemistry. The synthesis will involve a series of reactions including Grignard reaction, reduction, and cyclization.

Starting Materials

4-benzyloxybenzaldehyde, 1-phenylethylamine, ethylmagnesium bromide, sodium borohydride, acetic acid, sodium hydroxide, tetrahydrofuran, diethyl ether, wate

Reaction

Step 1: Preparation of chiral auxiliary - (R)-1-phenylethylamine is reacted with acetic acid to form the corresponding acetate. The acetate is then reacted with sodium borohydride to obtain the chiral auxiliary., Step 2: Grignard reaction - 4-benzyloxybenzaldehyde is reacted with ethylmagnesium bromide to form the corresponding alcohol., Step 3: Reduction - The alcohol obtained in step 2 is reduced using sodium borohydride to form the corresponding alcohol., Step 4: Cyclization - The alcohol obtained in step 3 is reacted with sodium hydroxide in tetrahydrofuran to form the desired product - (R)-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine.

Aplicaciones Científicas De Investigación

(R)-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine is used in a variety of scientific research applications. It is used to study the effects of dopamine on various biochemical and physiological processes, such as the inhibition of adenosine uptake and the modulation of calcium channels. It is also used to study the effects of dopamine on behavior, as well as the effects of dopamine on learning and memory. Additionally, it is used to study the effects of dopamine on cell signaling pathways.

Mecanismo De Acción

(R)-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine is a dopamine agonist, meaning it binds to dopamine receptors and activates them. It binds to both D1-like and D2-like dopamine receptors, and it is thought to activate dopamine-dependent pathways. It is believed to act as a partial agonist at D2-like receptors, meaning it activates the receptor but to a lesser degree than dopamine. It is also believed to act as a full agonist at D1-like receptors, meaning it activates the receptor to the same degree as dopamine.

Efectos Bioquímicos Y Fisiológicos

(R)-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit adenosine uptake, modulate calcium channels, and induce the release of dopamine and other neurotransmitters. It has also been shown to have effects on behavior, learning, and memory, as well as on cell signaling pathways.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

(R)-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine has several advantages for laboratory experiments. It is a relatively stable compound, and it is relatively easy to synthesize. Additionally, it has a high affinity for dopamine receptors, making it an ideal tool for studying the effects of dopamine on various biochemical and physiological processes. However, there are some limitations to using (R)-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine in laboratory experiments. It is not selective for dopamine receptors, meaning it may activate other receptors and pathways. Additionally, its effects on behavior, learning, and memory are not yet fully understood.

Direcciones Futuras

There are several potential future directions for research on (R)-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine. Further research could be done to better understand the mechanism of action of (R)-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine and its effects on behavior, learning, and memory. Additionally, research could be done to develop more selective compounds that are more specific for dopamine receptors. Furthermore, research could be done to explore the potential therapeutic applications of (R)-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine, such as in the treatment of neurological disorders. Finally, research could be done to develop more efficient synthesis methods for (R)-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine.

Propiedades

IUPAC Name |

1-[(1R)-1-phenylethyl]-4-(4-phenylmethoxyphenyl)-3,6-dihydro-2H-pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NO/c1-21(23-10-6-3-7-11-23)27-18-16-25(17-19-27)24-12-14-26(15-13-24)28-20-22-8-4-2-5-9-22/h2-16,21H,17-20H2,1H3/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXINDPIOCYKBQG-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2CCC(=CC2)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)N2CCC(=CC2)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20432687 | |

| Record name | 4-[4-(Benzyloxy)phenyl]-1-[(1R)-1-phenylethyl]-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine | |

CAS RN |

257928-43-1 | |

| Record name | 4-[4-(Benzyloxy)phenyl]-1-[(1R)-1-phenylethyl]-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-Methyl-[1,4']bipiperidinyl-3-carboxylic acidhydrochloride](/img/structure/B1311530.png)

![1-[(Naphthalen-1-ylmethyl)-amino]-propan-2-OL hydrochloride](/img/structure/B1311535.png)

![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1311611.png)

![Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B1311616.png)